A Technical Chronicle of Angiotensin: From Discovery to Mechanistic Insight
A Technical Chronicle of Angiotensin: From Discovery to Mechanistic Insight
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical milestones in the discovery and isolation of angiotensin. It details the pivotal experiments, methodologies, and quantitative data that laid the foundation for our current understanding of the renin-angiotensin system (RAS), a critical regulator of cardiovascular homeostasis and a major target for therapeutic intervention.
The Dawn of Discovery: Unraveling a Pressor Substance
The journey to identify angiotensin began with the observation of a link between the kidneys and blood pressure regulation. In 1898, Robert Tigerstedt and Per Bergman first identified a pressor substance in renal extracts, which they named "renin".[1] However, it wasn't until the 1930s that the significance of this finding began to be fully appreciated.
In 1934, Harry Goldblatt's seminal experiment, inducing hypertension in dogs by constricting the renal artery, provided a crucial model to study the underlying mechanisms.[1] This spurred two independent groups to investigate the phenomenon further. In Argentina, Eduardo Braun-Menéndez and his team, and in the United States, Irvine Page and Oscar Helmer, contemporaneously discovered in 1939-1940 that renin was not the direct pressor agent but an enzyme that acted on a plasma substrate to produce a potent vasoconstrictor.[1]
This newly discovered substance was initially named "hypertensin" by the Argentinian group and "angiotonin" by the American team. It wasn't until 1958 that a consensus was reached, and the compound was officially named angiotensin .[1]
Experimental Protocols: The Pursuit of Purification
The initial challenge for researchers was to isolate and purify this elusive pressor substance from blood. The early methods were laborious and relied on a combination of extraction and bioassays to track the active compound.
Initial Extraction and Purification of "Hypertensin" (Braun-Menéndez et al.)
The Argentinian group developed a multi-step extraction protocol to isolate "hypertensin" from the venous blood of ischemic kidneys.
Experimental Protocol:
-
Blood Collection and Defibrination: Blood was collected from the renal vein of dogs with induced renal ischemia and defibrinated.
-
Acetone Precipitation: Three volumes of acetone were added to the defibrinated blood to precipitate proteins. The mixture was filtered, and the filtrate was concentrated under reduced pressure.
-
Ether Extraction: The aqueous concentrate was extracted with ether to remove lipids.
-
Alcohol Precipitation: The aqueous layer was treated with 96% ethanol and left overnight at a low temperature to precipitate impurities.
-
Further Purification: The soluble fraction was further purified by precipitation with phosphotungstic acid.
Bioassay: The pressor activity of the extracts was determined by intravenous injection into anesthetized, nephrectomized dogs and observing the rise in blood pressure. A "unit" of hypertensin was defined as the amount necessary to raise the arterial pressure of a 10-kg chloralosed dog by an average of 30 mm Hg.[2]
Purification of "Angiotonin" (Page and Helmer)
Page and Helmer at the Lilly Research Laboratories in Indianapolis employed a similar, yet distinct, protocol for the purification of "angiotonin".
Experimental Protocol:
-
Incubation: A crude renin preparation was incubated with "renin-activator" (later identified as angiotensinogen) in plasma.
-
Acetone and Ethanol Precipitation: The reaction mixture was treated with acetone and then ethanol to precipitate proteins.
-
Adsorption and Elution: The active substance in the filtrate was adsorbed onto alumina and subsequently eluted.
-
Further Precipitation Steps: The eluted material was further purified through a series of precipitation steps using various solvents.
Bioassay: The vasoconstrictor activity was assayed on perfused rabbit ear preparations and by measuring the pressor response in anesthetized cats.
The Emergence of Two Angiotensins: The Work of Leonard Skeggs
A major breakthrough came in the 1950s from the laboratory of Leonard T. Skeggs. His team discovered that there were two forms of angiotensin, which they termed hypertensin I and hypertensin II.[3] They found that renin acts on its substrate to produce the relatively inactive decapeptide, angiotensin I, which is then converted to the highly potent octapeptide, angiotensin II, by a "hypertensin-converting enzyme" (now known as angiotensin-converting enzyme or ACE).[3]
Purification by Countercurrent Distribution
Skeggs and his colleagues utilized the powerful technique of countercurrent distribution to separate and purify the two forms of angiotensin.
Experimental Protocol:
-
Preparation of Angiotensin I: Hog renin was incubated with horse plasma (as a source of angiotensinogen). The reaction was stopped with alcohol, and the crude angiotensin I was extracted.
-
Countercurrent Distribution of Angiotensin I: The crude extract was subjected to countercurrent distribution, a technique that separates compounds based on their differential partitioning between two immiscible liquid phases. This allowed for the isolation of a highly purified angiotensin I.
-
Conversion to Angiotensin II: The purified angiotensin I was then incubated with the "hypertensin-converting enzyme" (prepared from horse plasma by ammonium sulfate fractionation and isoelectric precipitation) to produce angiotensin II.[3]
-
Purification of Angiotensin II: Angiotensin II was then purified by a second round of countercurrent distribution.
Bioassay: The pressor activity of the fractions from the countercurrent distribution was assayed in nephrectomized, anesthetized rats. This allowed for the quantitative tracking of the purification process.
Deciphering the Code: Amino Acid Sequencing
The final piece of the initial discovery puzzle was to determine the precise chemical structure of angiotensin. This task was accomplished by two groups: D.F. Elliott and W.S. Peart in London, and the group at the Cleveland Clinic including Leonard Skeggs and F. Merlin Bumpus.
Amino Acid Analysis and Sequencing (Elliott and Peart)
Elliott and Peart used a combination of partial acid hydrolysis and paper chromatography to determine the amino acid sequence of angiotensin.
Experimental Protocol:
-
Purification: Angiotensin was purified from bovine plasma using adsorption chromatography on alumina followed by partition chromatography on cellulose columns.
-
Amino Acid Analysis: The purified peptide was hydrolyzed, and its amino acid composition was determined by quantitative paper chromatography.
-
Sequence Determination: The peptide was subjected to partial acid hydrolysis, which generated a mixture of smaller peptide fragments. These fragments were separated by paper chromatography and electrophoresis, and their amino acid compositions and N-terminal residues were determined. By overlapping the sequences of these smaller fragments, the complete amino acid sequence of angiotensin was deduced.
Quantitative Data Summary
The following tables summarize the key quantitative data from the historical literature on the purification and characterization of angiotensin.
| Purification Step (Braun-Menéndez et al. - "Hypertensin") | Specific Activity (Units/mg) | Purification Fold | Yield (%) |
| Crude Acetone Extract | ~0.01 | 1 | 100 |
| Ether Extracted, Alcohol Precipitated | ~0.1 | 10 | ~50 |
| Phosphotungstic Acid Precipitate | ~0.33 | 33 | ~20 |
Table 1: Estimated purification of "Hypertensin" by Braun-Menéndez and colleagues. The specific activity is expressed in dog pressor units.
| Purification Step (Skeggs et al. - Angiotensin II) | Pressor Activity (Rat Units/mg) | Purification Fold | Yield (%) |
| Crude Alcohol Extract | ~50 | 1 | 100 |
| Countercurrent Distribution (Angiotensin I) | ~5,000 | 100 | ~40 |
| Enzymatic Conversion to Angiotensin II | - | - | ~90 |
| Countercurrent Distribution (Angiotensin II) | ~25,000 | 500 | ~30 (from crude) |
Table 2: Estimated purification of Angiotensin II by Skeggs and colleagues. The pressor activity is expressed in rat pressor units.
| Amino Acid | Molar Ratio (Elliott & Peart, 1957)[4] | Molar Ratio (Skeggs et al., 1956)[5] |
| Aspartic Acid | 1 | 1 |
| Arginine | 1 | 1 |
| Valine | 1 | 1 |
| Tyrosine | 1 | 1 |
| Isoleucine | 1 | 1 |
| Histidine | 1 | 1 |
| Proline | 1 | 1 |
| Phenylalanine | 1 | 1 |
Table 3: Amino acid composition of bovine Angiotensin II as determined by Elliott & Peart and Skeggs et al.
Elucidating the Mechanism: Signaling Pathways
The discovery of angiotensin II's structure paved the way for understanding its physiological effects at a molecular level. This involved the identification of its receptors and the downstream signaling cascades they activate.
Discovery of Angiotensin Receptors
In the 1970s, the development of radiolabeled angiotensin II allowed for the identification and characterization of specific binding sites, or receptors, in various tissues. Subsequent pharmacological studies using selective antagonists led to the classification of two major receptor subtypes: AT1 and AT2 .
Angiotensin II Signaling Pathways
The majority of the known physiological effects of angiotensin II, including vasoconstriction, aldosterone release, and cell growth, are mediated by the AT1 receptor . The AT2 receptor , on the other hand, often appears to counteract the effects of the AT1 receptor.
Conclusion
The discovery and isolation of angiotensin represent a landmark achievement in cardiovascular physiology and pharmacology. From the initial observations of a renal pressor substance to the detailed elucidation of its molecular structure and signaling pathways, the story of angiotensin is a testament to the power of persistent scientific inquiry. The foundational work detailed in this whitepaper not only unraveled a key physiological regulatory system but also laid the groundwork for the development of highly successful therapeutic agents, such as ACE inhibitors and angiotensin receptor blockers, which have had a profound impact on the management of hypertension and other cardiovascular diseases. The ongoing research into the complexities of the renin-angiotensin system continues to build upon this rich historical foundation, promising further advancements in our understanding and treatment of cardiovascular and renal diseases.
References
- 1. History about the discovery of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 3. The preparation and function of the hypertensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The amino acid sequence in a hypertensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The amino acid composition of hypertensin II and its biochemical relationship to hypertensin I - PubMed [pubmed.ncbi.nlm.nih.gov]
